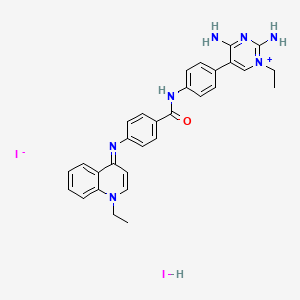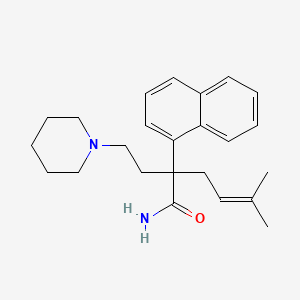
alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its complex structure, which includes a piperidine ring, a phenyl group, and a naphthylacetamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide typically involves the reaction of piperidine with ethylene chlorohydrin to form 2-piperidinoethanol. This intermediate is then reacted with a naphthylacetamide derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to changes in cellular function and signaling. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Alpha-(2-Piperidinoethyl)-alpha-phenyl-1-naphthylacetamide can be compared with similar compounds such as alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile. While both compounds share structural similarities, this compound is unique in its specific functional groups and resulting properties .
List of Similar Compounds
- Alpha-Ethyl-alpha-(2-piperidinoethyl)-1-naphthaleneacetonitrile
- Alpha-(2-Piperidinoethyl)-1-naphthaleneacetonitrile
Propiedades
Número CAS |
50765-91-8 |
|---|---|
Fórmula molecular |
C24H32N2O |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
5-methyl-2-naphthalen-1-yl-2-(2-piperidin-1-ylethyl)hex-4-enamide |
InChI |
InChI=1S/C24H32N2O/c1-19(2)13-14-24(23(25)27,15-18-26-16-6-3-7-17-26)22-12-8-10-20-9-4-5-11-21(20)22/h4-5,8-13H,3,6-7,14-18H2,1-2H3,(H2,25,27) |
Clave InChI |
DRQHMYYWGQFHOV-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(CCN1CCCCC1)(C2=CC=CC3=CC=CC=C32)C(=O)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


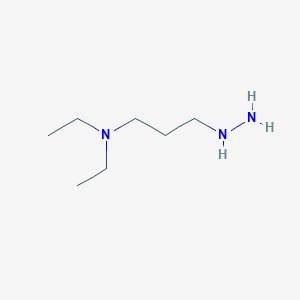
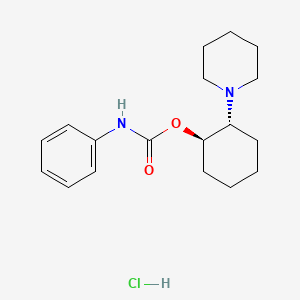
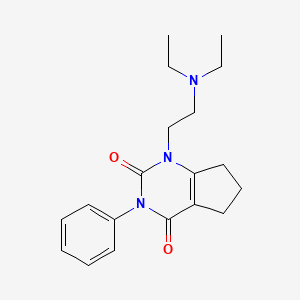


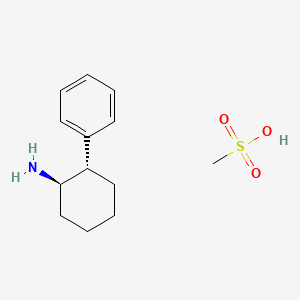
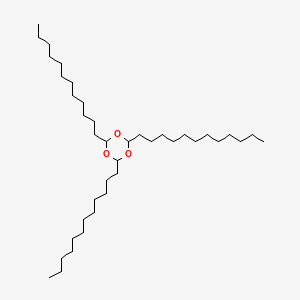
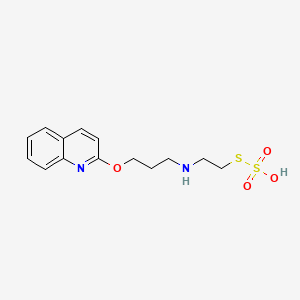
![5-Hydroxy-6,9-dimethyl-2,3-dihydro-1H-pyrrolo[1,2-a]indole-7,8-dione](/img/structure/B14666151.png)
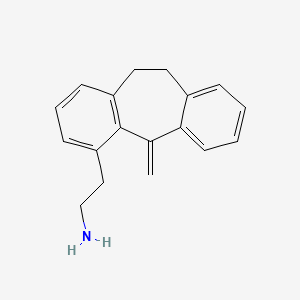
![{[2-(Hydroxyamino)-2-oxoethyl]amino}acetic acid](/img/structure/B14666165.png)

![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
